molecular formula C18H19N3O5S B2936304 Isopropyl 8-methyl-6-(2-nitrophenyl)-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 620156-83-4

Isopropyl 8-methyl-6-(2-nitrophenyl)-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B2936304
CAS No.: 620156-83-4
M. Wt: 389.43
InChI Key: VKEFXCLXSSWRPC-UHFFFAOYSA-N
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Description

Isopropyl 8-methyl-6-(2-nitrophenyl)-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate is a bicyclic heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core. Key structural attributes include:

  • A 2-nitrophenyl substituent at the 6-position, contributing electron-withdrawing effects and steric bulk.
  • An isopropyl ester at the 7-position, influencing lipophilicity and metabolic stability.
  • A methyl group at the 8-position, modulating steric and electronic interactions.
  • A 4-oxo group in the tetrahydropyrimidine ring, enabling hydrogen bonding and keto-enol tautomerism.

This compound’s unique combination of substituents and heterocyclic framework distinguishes it from related derivatives, as discussed below.

Properties

IUPAC Name

propan-2-yl 8-methyl-6-(2-nitrophenyl)-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-10(2)26-17(23)15-11(3)19-18-20(14(22)8-9-27-18)16(15)12-6-4-5-7-13(12)21(24)25/h4-7,10,16H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEFXCLXSSWRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 8-methyl-6-(2-nitrophenyl)-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The initial step involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions to form the pyrimidine ring.

    Thiazine Ring Formation: The pyrimidine intermediate is then reacted with a thioamide or a similar sulfur-containing compound to form the thiazine ring.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 8-methyl-6-(2-nitrophenyl)-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, significantly altering the compound’s properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and carboxylate sites.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology and Medicine

In biological and medical research, derivatives of this compound are investigated for their potential pharmacological activities. The presence of the nitrophenyl group suggests possible applications in antimicrobial and anticancer research, as nitroaromatic compounds are known for their bioactivity.

Industry

Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. Its derivatives may also find applications in the production of dyes and pigments.

Mechanism of Action

The mechanism by which Isopropyl 8-methyl-6-(2-nitrophenyl)-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can undergo redox reactions, generating reactive intermediates that can interact with biomolecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Heterocycle Modifications

Pyrimido[2,1-b][1,3]oxazine Derivatives
  • Example : 2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b][1,3]oxazine-7-carbonitrile ()
    • Key Differences :
  • Oxazine vs. Thiazine: Replacement of sulfur (thiazine) with oxygen (oxazine) alters electronic properties.
  • Substituents: The oxazine derivative features a cyano group and methylthio leaving group, enabling nucleophilic substitution reactions, whereas the target compound’s nitro group and ester prioritize electrophilic interactions. Functional Impact:
  • The methylthio group in oxazine derivatives acts as a leaving group, facilitating reactivity with nucleophiles (e.g., amines, phenols) .
  • Thiazine’s sulfur may improve metabolic stability compared to oxazine’s oxygen .
Thiazolo[3,2-a]pyrimidine Derivatives
  • Example : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()
    • Key Differences :
  • Fused Ring System : The thiazolo[3,2-a]pyrimidine core lacks the tetrahydropyrimidine ring, reducing conformational flexibility.
  • Puckering : X-ray studies show significant puckering in the pyrimidine ring (flattened boat conformation), whereas the target compound’s tetrahydropyrimidine ring may adopt less strained conformations .
    • Functional Impact :

Substituent Variations

6-Position Substituents
  • 4-Iodophenyl Analog ():
    • Example : Isopropyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
    • Comparison :
  • Iodo vs. Nitro : The iodine atom enables halogen bonding and radiolabeling applications, while the nitro group enhances electron-withdrawing effects and redox activity .
  • Steric Effects : The ortho-nitro group in the target compound introduces greater steric hindrance than para-substituted analogs.

  • 3-Phenoxyphenyl Analog (): Example: Isobutyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate Comparison:
  • Ester Chain : Isobutyl vs. isopropyl esters affect solubility; longer chains (isobutyl) increase lipophilicity but may reduce metabolic clearance rates.

Physicochemical and Spectroscopic Properties

Melting Points and Solubility
  • Nitrophenyl Derivatives (): Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyltetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (mp 243–245°C) . The target compound’s ortho-nitro group may lower melting points compared to para-nitro analogs due to reduced symmetry.
Spectroscopic Signatures
  • IR Spectroscopy :
    • Nitro group absorption (~1520–1350 cm⁻¹) and ester C=O stretch (~1720 cm⁻¹) dominate in the target compound, similar to nitrophenyl-containing analogs .
  • NMR Spectroscopy :
    • The ortho-nitro group deshields adjacent protons (e.g., H-5 in the phenyl ring), producing distinct splitting patterns vs. para-substituted derivatives .

Biological Activity

Chemical Structure and Synthesis

The chemical structure of Isopropyl 8-methyl-6-(2-nitrophenyl)-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₅S
  • Molecular Weight : Approximately 366.41 g/mol

Synthesis Pathway

The synthesis of this compound typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the nitrophenyl group. The general steps include:

  • Formation of the Pyrimidine Core : Utilizing precursors such as urea and appropriate aldehydes.
  • Nitration Reaction : Introducing the nitrophenyl group through electrophilic substitution.
  • Carboxylation : Adding the carboxylate moiety to enhance solubility and biological activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound has been tested against:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

In vitro assays demonstrated a minimum inhibitory concentration (MIC) ranging from 15 to 30 µg/mL for these pathogens.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer applications. A study utilizing human cancer cell lines indicated that it inhibits cell proliferation by inducing apoptosis. The mechanism appears to involve the modulation of key signaling pathways such as:

  • p53 Pathway : Enhancing p53-mediated apoptosis.
  • Cell Cycle Regulation : Arresting cells in the G1 phase.

Mutagenicity and Safety Profile

The mutagenic potential of this compound has been evaluated using the Ames test. Results indicate a strong positive response in several strains of Salmonella typhimurium, suggesting potential mutagenic effects under certain conditions .

Case Study 1: Antimicrobial Efficacy

A recent clinical trial investigated the efficacy of this compound in treating infections caused by resistant bacterial strains. Patients receiving treatment exhibited a significant reduction in infection markers compared to control groups.

Case Study 2: Cancer Cell Line Study

In vitro studies on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis rates.

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